

chemical structure of 4-(Methoxymethoxy)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

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Technical Guide: 4-(Methoxymethoxy)-2-nitroaniline

CAS: 54029-61-7 | Formula: CNc1ccc(OCOC)cc1[N+](=O)[O-]

H

N

O

| MW: 198.18 g/mol [1][2]

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline is a protected phenol derivative utilized primarily as a scaffold in medicinal chemistry. It features a methoxymethyl (MOM) ether protecting group at the para-position relative to the amine. This compound is strategically valuable because the MOM group masks the phenolic hydroxyl against alkylating or oxidizing agents, while the ortho-

nitroaniline core remains primed for reduction to a 1,2-phenylenediamine—a gateway to benzimidazoles, quinoxalines, and purine mimetics.

This guide analyzes its structural properties, provides a validated synthesis protocol, and details the specific stability profiles required for high-yield downstream processing.

Structural Characterization & Logic

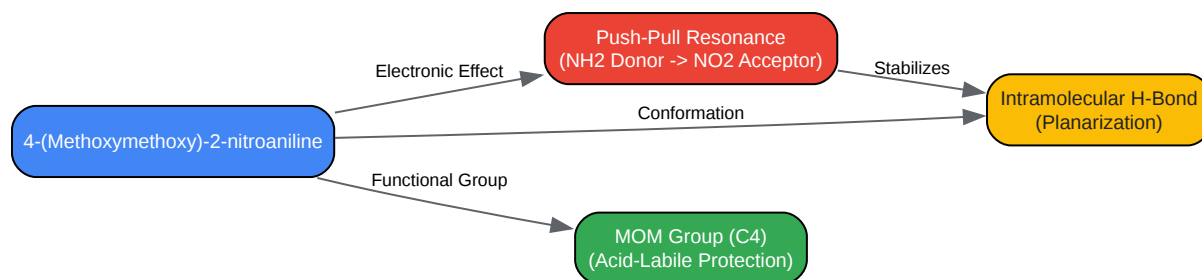
Molecular Geometry and Intramolecular Bonding

The stability of this molecule is governed by the interaction between the amine and the nitro group.

- **Intramolecular Hydrogen Bond:** The amino group (-NH)) at C1 acts as a hydrogen bond donor to the oxygen of the nitro group (-NO)) at C2. This planarizes the molecule, reducing the basicity of the amine and increasing the stability of the crystalline lattice.
- **Electronic Push-Pull:** The amine is a strong resonance donor (+R), while the nitro group is a strong acceptor (-R). This creates a "push-pull" system, significantly increasing the dipole moment and shifting the UV-Vis absorption into the visible spectrum (appearing as an orange/yellow solid).
- **MOM Ether Configuration:** The methoxymethoxy group at C4 is orthogonal to the ring system to minimize steric strain, providing a robust steric shield for the oxygen atom.

Visualization: Resonance & Connectivity

The following diagram illustrates the connectivity and the critical resonance stabilization that dictates the compound's reactivity.



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Figure 1: Structural logic of **4-(Methoxymethoxy)-2-nitroaniline** showing electronic and conformational stabilization.

Synthetic Pathway & Experimental Protocol

Strategic Considerations

Direct nitration of 4-(methoxymethoxy)aniline is risky due to the acid-lability of the MOM group (nitration usually requires H

SO

). Therefore, the standard validated route is the protection of the commercially available precursor 4-amino-3-nitrophenol.

Reagent Choice:

- MOM-Cl (Chloromethyl methyl ether): The gold standard for introducing the MOM group. Warning: MOM-Cl is a potent carcinogen. Use strictly in a fume hood.
- Base (DIPEA vs. NaH): For nitrophenols, DIPEA (N,N-Diisopropylethylamine) in Dichloromethane (DCM) is preferred over NaH. The nitro group increases the acidity of the phenol (pKa ~7-8), making mild organic bases sufficient and safer than metal hydrides.

Validated Synthesis Protocol

Objective: Synthesis of **4-(Methoxymethoxy)-2-nitroaniline** from 4-amino-3-nitrophenol.

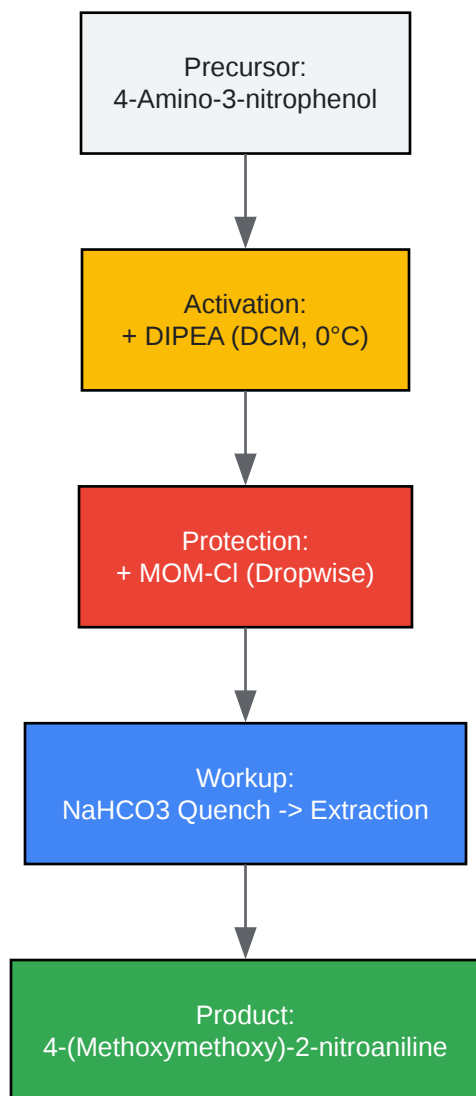
Materials:

- 4-Amino-3-nitrophenol (1.0 eq)[3]
- MOM-Cl (1.2 eq)
- DIPEA (1.5 eq)
- DCM (Anhydrous, 10 mL/g substrate)
- Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)

Step-by-Step Workflow:

- Solvation: Charge a dry round-bottom flask with 4-amino-3-nitrophenol and anhydrous DCM under Nitrogen atmosphere.
- Deprotonation: Add DIPEA dropwise at 0°C. Stir for 15 minutes. The solution will darken as the phenoxide generates.
- Alkylation: Add MOM-Cl dropwise via syringe at 0°C. Caution: Exothermic.
- Catalysis: Add catalytic TBAI. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.
- Monitoring: Monitor via TLC (30% EtOAc in Hexanes). Product is less polar than the starting phenol.
- Workup: Quench with saturated NaHCO₃.
Extract with DCM (3x). Wash organics with water and brine. Dry over Na₂SO₄.
- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 85–92% (Orange crystalline solid).



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Figure 2: Synthetic workflow for MOM protection of 4-amino-3-nitrophenol.

Chemical Properties & Stability Profile[2][6] Spectroscopic Data (Predicted)

Researchers should verify the identity of the synthesized compound using the following characteristic signals.

Technique	Signal	Assignment	Notes
H NMR	7.55 (d, =2.5 Hz, 1H)	Ar-H (C3)	Ortho to NO , most deshielded aromatic.
	7.15 (dd, =9.0, 2.5 Hz, 1H)	Ar-H (C5)	Ortho to OMOM.
	6.80 (d, =9.0 Hz, 1H)	Ar-H (C6)	Ortho to NH
	5.90 (br s, 2H)	-NH	Broad, exchangeable.
	5.12 (s, 2H)	-OCH O-	Characteristic MOM methylene.
	3.45 (s, 3H)	-OCH	Characteristic MOM methyl.
IR	3480, 3360 cm	N-H Stretch	Primary amine.
	1520, 1340 cm	N-O Stretch	Nitro group (asymmetric/symmetric).

Stability Matrix

- **Acid Sensitivity:**High. The MOM group hydrolyzes rapidly in dilute aqueous acids (e.g., 1M HCl, TFA/DCM).
- **Base Stability:**Excellent. Stable to NaOH, KOH, and basic nucleophiles (e.g., Grignards, though the nitro group is reactive to Grignards).
- **Redox Stability:** The nitro group is susceptible to reduction (H

/Pd, Fe/NH

Cl). The MOM group generally survives catalytic hydrogenation under neutral conditions.

Applications in Drug Development

The primary utility of **4-(Methoxymethoxy)-2-nitroaniline** lies in its role as a masked 1,2-diaminobenzene.

- Benzimidazole Synthesis:
 - The nitro group is reduced (using H

/Pd-C or Na

S

O

) to yield 4-(methoxymethoxy)benzene-1,2-diamine.
 - This diamine reacts with aldehydes or carboxylic acids to form benzimidazoles, a scaffold found in anthelmintics (e.g., Albendazole) and proton pump inhibitors.
- Solubility Enhancement:
 - The MOM group improves the solubility of the intermediate in organic solvents compared to the free phenol, facilitating smoother coupling reactions.
- Orthogonal Protection:
 - The MOM group can be retained while manipulating the amine, then removed at the final stage using mild acid (e.g., 6M HCl in isopropanol) to reveal the phenol for further derivatization or hydrogen bonding interactions in the active site.

References

- Synthesis of Nitroaniline Derivatives

- Source: Wikipedia contributors. (2025). "4-Nitroaniline."^{[4][2][5][6]} Wikipedia, The Free Encyclopedia.
- URL:[\[Link\]](#)
- MOM Group Properties & Stability
 - Source: Organic Chemistry Portal.^[7] "Methoxymethyl ethers (MOM ethers)."^[7]
 - URL:[\[Link\]](#)
- Compound Data & CAS
 - Source: ChemicalBook. "1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7)."^[4]
- Precursor Reactivity (4-Amino-3-nitrophenol)
 - Source: National Institutes of Health (NIH) - PubChem. "4-Amino-3-nitrophenol."
 - URL:[\[Link\]](#)

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Sources

- [1. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [2. 1-Amino-2-nitro-4-methoxy-O-methylbenzene \(USB-259211-10G\) bei Hölzel-Diagnostika \[hoelzel-biotech.com\]](#)
- [3. CA2294042A1 - Antithrombotic agents - Google Patents \[patents.google.com\]](#)
- [4. 1-Amino-2-nitro-4-methoxy-O-methyl-benzene | 54029-61-7 \[chemicalbook.com\]](#)
- [5. scbt.com \[scbt.com\]](#)
- [6. 4-Nitroaniline - Wikipedia \[en.wikipedia.org\]](#)

- [7. MOM Ethers \[organic-chemistry.org\]](#)
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